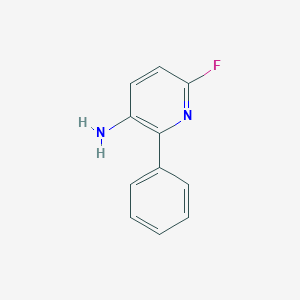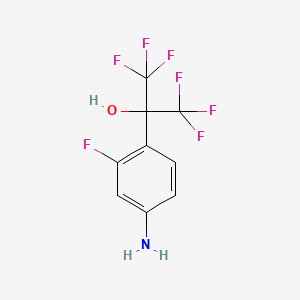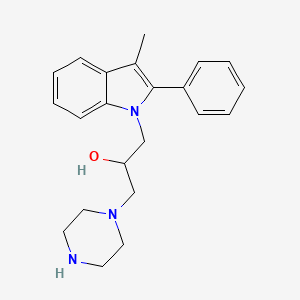
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of 1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol typically involves the Fisher indole synthesis reaction. This reaction starts with the condensation of propiophenone with appropriately substituted phenylhydrazine hydrochloride, followed by the insertion of the appropriate benzyl or benzoyl fragment . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the indole ring.
Analyse Des Réactions Chimiques
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-inflammatory and analgesic activities . Additionally, it is used in proteomics research as a biochemical tool . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the biotransformation of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes . By inhibiting COX, the compound exerts its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol can be compared to other indole derivatives such as indomethacin, celecoxib, and rofecoxib . These compounds share similar anti-inflammatory properties but differ in their specific molecular structures and mechanisms of action. The unique combination of the indole and piperazine moieties in this compound distinguishes it from other compounds in this class.
Propriétés
Formule moléculaire |
C22H27N3O |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-(3-methyl-2-phenylindol-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C22H27N3O/c1-17-20-9-5-6-10-21(20)25(22(17)18-7-3-2-4-8-18)16-19(26)15-24-13-11-23-12-14-24/h2-10,19,23,26H,11-16H2,1H3 |
Clé InChI |
OXVBGTIXHQHKHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


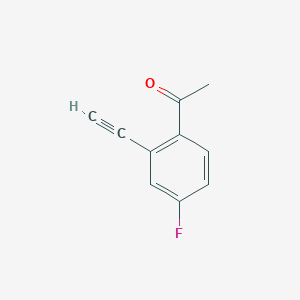

![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
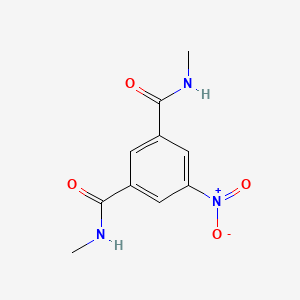

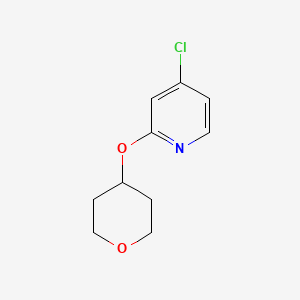
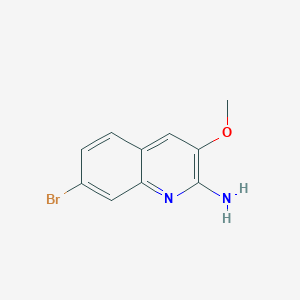
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
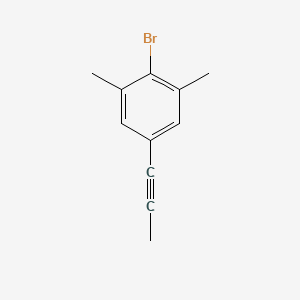
![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)

![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
